molecular formula C5H10N4 B1289483 5-Amino-4-(aminomethyl)-1-methylpyrazole CAS No. 753444-70-1

5-Amino-4-(aminomethyl)-1-methylpyrazole

Cat. No.: B1289483
CAS No.: 753444-70-1
M. Wt: 126.16 g/mol
InChI Key: KDWPBNLPCBKVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-(aminomethyl)-1-methylpyrazole is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a pyrazole ring substituted with amino and aminomethyl groups, making it a versatile building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(aminomethyl)-1-methylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts may also be employed to increase the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(aminomethyl)-1-methylpyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and aminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-Amino-4-(aminomethyl)-1-methylpyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-4-(aminomethyl)-1-methylpyrazole involves its interaction with specific molecular targets. The amino and aminomethyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-(aminomethyl)-2-methylpyrazole
  • 5-Amino-4-(aminomethyl)-1-phenylpyrazole
  • 5-Amino-4-(aminomethyl)-3-methylpyrazole

Uniqueness

5-Amino-4-(aminomethyl)-1-methylpyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure allows it to participate in a broader range of chemical reactions compared to its analogs. Additionally, its specific interactions with biological targets make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-(aminomethyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-9-5(7)4(2-6)3-8-9/h3H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWPBNLPCBKVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-amino-4-aminomethyl-1-methylpyrazole dihydrochloride (10 g) in methanol (100 ml) was added 28% sodium methoxide solution in methanol (19.4 ml). The mixture was filtered, and the filtrate was concentrated in vacuo. Separately, acetic anhydride (14.2 ml) was added to formic acid (11.5 ml), and the mixture was stirred at room temperature for 30 minutes. The resulting mixture was added to the oily residue obtained above (5-amino-4-aminomethyl-1-methylpyrazole), and the mixture was stirred at room temperature for 2 hours. After evaporation of the solvent in vacuo, water was added to the residue. The mixture was adjusted to pH 9.5 with Diaion® SA10A(OH−) (Mitsubishi Chemical Coporation). The mixture was filtered and concentrated in vacuo. The residue was purified by column chromatography on silica gel eluting with dichloromethane/methanol (3:1) to give 5-formamido-4-formamidomethyl-1-methylpyrazole (3.97 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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